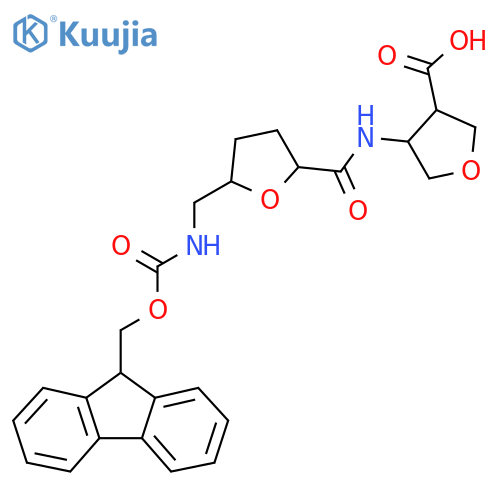

Cas no 2171880-70-7 (4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-2-amido}oxolane-3-carboxylic acid)

4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-2-amido}oxolane-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-2-amido}oxolane-3-carboxylic acid

- EN300-1509798

- 4-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-amido}oxolane-3-carboxylic acid

- 2171880-70-7

-

- インチ: 1S/C26H28N2O7/c29-24(28-22-14-33-12-21(22)25(30)31)23-10-9-15(35-23)11-27-26(32)34-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20-23H,9-14H2,(H,27,32)(H,28,29)(H,30,31)

- InChIKey: GFGSYFDATMQWNL-UHFFFAOYSA-N

- ほほえんだ: O1C(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CCC1C(NC1COCC1C(=O)O)=O

計算された属性

- せいみつぶんしりょう: 480.18965124g/mol

- どういたいしつりょう: 480.18965124g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 35

- 回転可能化学結合数: 8

- 複雑さ: 770

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 4

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 123Ų

4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-2-amido}oxolane-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1509798-5.0g |

4-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-amido}oxolane-3-carboxylic acid |

2171880-70-7 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1509798-0.1g |

4-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-amido}oxolane-3-carboxylic acid |

2171880-70-7 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1509798-1.0g |

4-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-amido}oxolane-3-carboxylic acid |

2171880-70-7 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1509798-2.5g |

4-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-amido}oxolane-3-carboxylic acid |

2171880-70-7 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1509798-10.0g |

4-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-amido}oxolane-3-carboxylic acid |

2171880-70-7 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1509798-1000mg |

4-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-amido}oxolane-3-carboxylic acid |

2171880-70-7 | 1000mg |

$3368.0 | 2023-09-27 | ||

| Enamine | EN300-1509798-10000mg |

4-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-amido}oxolane-3-carboxylic acid |

2171880-70-7 | 10000mg |

$14487.0 | 2023-09-27 | ||

| Enamine | EN300-1509798-500mg |

4-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-amido}oxolane-3-carboxylic acid |

2171880-70-7 | 500mg |

$3233.0 | 2023-09-27 | ||

| Enamine | EN300-1509798-0.5g |

4-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-amido}oxolane-3-carboxylic acid |

2171880-70-7 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1509798-0.05g |

4-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-amido}oxolane-3-carboxylic acid |

2171880-70-7 | 0.05g |

$2829.0 | 2023-06-05 |

4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-2-amido}oxolane-3-carboxylic acid 関連文献

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295

4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-2-amido}oxolane-3-carboxylic acidに関する追加情報

4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-2-amido}oxolane-3-carboxylic acid

The compound with CAS number 2171880-70-7, named 4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-2-amido}oxolane-3-carboxylic acid, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and drug development. This compound is notable for its complex structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) group, a key protective group in peptide synthesis, and a cyclic acetal framework, which contributes to its unique properties and potential applications.

The structure of this compound is characterized by the presence of an oxolane ring system, which is a five-membered cyclic ether. The Fmoc group is attached via an amino linkage to the oxolane ring, creating a highly functionalized molecule. The carboxylic acid moiety at the 3-position of the oxolane ring further enhances the compound's versatility, making it a valuable building block in organic synthesis. Recent studies have highlighted the potential of this compound in the development of bioactive molecules, particularly in the context of peptide-based therapeutics.

One of the most significant aspects of this compound is its role in peptide synthesis. The Fmoc group is widely used as a protecting group for amino acids during solid-phase synthesis. Its ability to selectively protect amino groups while leaving other functional groups intact makes it indispensable in modern peptide chemistry. The integration of the Fmoc group into this compound suggests its potential use as a precursor for more complex peptide structures, which could have applications in drug discovery and biotechnology.

Recent research has also explored the use of this compound in the development of drug delivery systems. The cyclic acetal framework provides stability and controlled release properties, making it an attractive candidate for encapsulating bioactive agents. Studies have demonstrated that this compound can serve as a scaffold for designing nanoparticles or micelles that can deliver drugs to specific targets within the body. This application holds promise for improving the efficacy and reducing the side effects of various therapeutic agents.

In addition to its synthetic applications, this compound has been investigated for its biological activity. Preclinical studies have shown that it exhibits moderate inhibitory activity against certain enzymes associated with inflammatory diseases. While these findings are still in their early stages, they underscore the potential of this compound as a lead molecule for developing novel therapeutic agents.

The synthesis of this compound involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Key steps include the formation of the oxolane ring through cyclization reactions and the subsequent introduction of the Fmoc group via nucleophilic substitution. The optimization of these steps has been a focus of recent research efforts, with advancements in catalyst design and reaction conditions significantly improving yields and purity.

From an environmental standpoint, this compound's production process has been designed to minimize waste and reduce its ecological footprint. Researchers have explored green chemistry approaches, such as using biodegradable solvents and recycling byproducts, to enhance sustainability. These efforts align with global initiatives to promote environmentally responsible chemical manufacturing.

In conclusion, 4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-2-amido}oxolane-3-carboxylic acid (CAS 2171880-70-7) is a versatile and innovative chemical entity with broad applications in organic synthesis, drug development, and materials science. Its unique structure and functional groups make it a valuable tool for researchers seeking to design advanced biomolecules and delivery systems. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern chemistry and medicine.

2171880-70-7 (4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-2-amido}oxolane-3-carboxylic acid) 関連製品

- 1805275-62-0(Methyl 5-aminomethyl-2-cyano-3-(trifluoromethoxy)benzoate)

- 2011844-28-1(2-fluoro-2-{spiro2.5octan-6-yl}acetic acid)

- 27624-50-6(3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride)

- 1361545-08-5(4-Hydroxy-2-methyl-6-(3,4,5-trichlorophenyl)pyridine)

- 2168922-86-7(6-methyl-2,5-dioxa-9-azaspiro3.5nonane)

- 2228744-76-9(5-{bicyclo2.2.1heptan-2-yl}-1,3-oxazol-2-amine)

- 113352-66-2(1-(4-Methoxy-2-nitrophenyl)propan-2-one)

- 1361864-63-2(3-Chloro-4-(2,5-dichlorophenyl)pyridine)

- 1807017-53-3(Methyl 5-aminomethyl-3-cyano-2-nitrobenzoate)

- 2172243-11-5(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-2-hydroxybutanoic acid)